3-Formylrifamycin SV
Overview
Description
3-Formylrifamycin SV is a derivative of rifamycin antibiotics, which are known for their antibacterial and antitubercular properties. The modification of rifamycin antibiotics, including 3-Formylrifamycin SV, through various chemical reactions has been a subject of interest to enhance their antibacterial and antitubercular activities.
Synthesis Analysis
The synthesis of 3-Formylrifamycin SV derivatives has been achieved through methods such as reductive alkylation and copper(I)-catalyzed azide-alkyne cycloaddition, employing 'click chemistry' approaches. This methodology allows for the modification of structurally complex antibiotics like rifamycins to produce desired 1,2,3-triazole products, although challenges such as high volatility of substrates require adjustments in catalyst amounts, temperature, and reaction time (Pyta et al., 2014).
Molecular Structure Analysis
The molecular structures of new 3-Formylrifamycin SV derivatives have been elucidated using NMR methods and FT-IR spectroscopy. Computational methods like DFT and PM6 have also been employed to correlate their structures with biological activity, providing insights into the structure-activity relationship (SAR) of these compounds (Pyta et al., 2014).
Chemical Reactions and Properties
3-Formylrifamycin SV undergoes various chemical reactions with primary amines, ketones, and other reactants, leading to the formation of new compounds with enhanced antibacterial activities. The interaction of 3-Formylrifamycin SV with primary amines or ammonia, for instance, results in compounds with significant antituberculous activity (Bujnowski et al., 2003).
Physical Properties Analysis
The physical properties such as solubility and logP values of synthesized rifamycin derivatives, including those based on 3-Formylrifamycin SV, play a crucial role in their biological activity. Studies have indicated that certain physical and chemical characteristics, like the presence of a rigid and basic substituent at the C(3) arm, are crucial for high antibacterial and antitubercular activities (Pyta et al., 2014).
Chemical Properties Analysis
The chemical properties, particularly the acid-base properties of 3-Formylrifamycin SV derivatives, have been analyzed to understand their relationship with biological activity. It has been found that the acid-base properties, as well as the conformation of these compounds, significantly affect their antibacterial and antitubercular activities (Pyta et al., 2014).
Scientific Research Applications
Formation of Dihydropyrimidorifamycins
3-Formylrifamycin SV is used to form dihydropyrimidorifamycins, which are important antibiotics (Tsukamoto, Aikawa, & Taguchi, 1989).
Biological Membrane Permeability
It stimulates K+ release from mitochondria and red blood cells, changing permeability to ions and uncoupling oxidative phosphorylation (Inouye, Uchinomi, Wachi, & Utsumi, 1977).
Virus Replication Inhibition
The compound inhibits gross murine leukemia virus replication in Swiss mouse embryo cells in culture (Shannon, Westbrook, & Schabel, 1974).
New Antibiotic Synthesis
It reacts with primary amines or ammonia to form new rifamycin antibiotics, such as 3-methyliminomethylrifamycin S (Bujnowski, Synoradzki, Zevaco, & Dinjus, 2003).
Antimicrobial Activity
Compounds of 3-formylrifamycin SV show antimicrobial activity against various bacteria, including Mycobacterium tuberculosis, though not as active as rifampin (Kiritsy, Yung, & Mahony, 1978).
Inhibiting Nucleic Acid Polymerizing Enzymes
Rifamycin SV derivatives with appropriate 3-substituted side-chains are specific inhibitors of these enzymes (Gerard, Gurgo, Grandgenett, & Green, 1973).
Development of Rifampin
Rifampin was developed from 3-formylrifamycin SV, initially used for treating infections due to gram-positive bacteria and biliary tract infections (Sensi, 1983).
RNA Polymerase Inhibitory Activity
Oxime derivatives of 3-formylrifamycin SV correlate with RNA polymerase inhibitory activity (Schwartz & Hahnemann, 1974).
Treating Travelers' Diarrhea
As a non-absorbable antibiotic, it's effective in treating travelers' diarrhea by targeting the distal small intestine and colon (Riddle, Connor, & Tribble, 2014).
'Click Chemistry' Approach
Derivatives synthesized via this approach have high antibacterial and antitubercular activities (Pyta, Klich, Domagalska, & Przybylski, 2014).
Safety And Hazards
Future Directions
The continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor, which used 25% less 1-amino-4-methyl piperazine and got 16% higher overall yield without changing the solvent and purification process between steps . This method has good potential for further industrial application .
properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQHOMJRFAQBN-UPZFVJMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylrifamycin SV | |
CAS RN |
13292-22-3 | |
Record name | 3-Formylrifamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13292-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formylrifamycin SV | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-FORMYLRIFAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C87UV623UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.